molecular formula C7H11FO3S B6603259 {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride CAS No. 2305254-84-4

{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride

Cat. No.: B6603259
CAS No.: 2305254-84-4
M. Wt: 194.23 g/mol
InChI Key: PZEJWHMECCCYBA-UHFFFAOYSA-N
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Description

{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride is a chemical compound with the molecular formula C7H11FO3S and a molecular weight of 194.23 g/mol . It is known for its unique bicyclic structure, which includes an oxabicycloheptane ring system. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride typically involves the reaction of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:

2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride+Fluoride source2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl fluoride\text{{{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride}} + \text{{Fluoride source}} \rightarrow \text{{this compound}} 2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride+Fluoride source→2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl fluoride

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes purification steps such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester.

Scientific Research Applications

Chemistry

In chemistry, {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules .

Biology and Medicine

In biology and medicine, this compound is studied for its potential use as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating enzyme mechanisms and protein functions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can block the enzyme’s activity and provide insights into its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic structure with a sulfonyl fluoride group. This combination imparts unique reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEJWHMECCCYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CO2)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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